4-nitro-N-(pyridin-2-ylmethyl)aniline

Catalog No.
S3553141
CAS No.
408365-67-3
M.F
C12H11N3O2
M. Wt
229.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-nitro-N-(pyridin-2-ylmethyl)aniline

CAS Number

408365-67-3

Product Name

4-nitro-N-(pyridin-2-ylmethyl)aniline

IUPAC Name

4-nitro-N-(pyridin-2-ylmethyl)aniline

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

InChI

InChI=1S/C12H11N3O2/c16-15(17)12-6-4-10(5-7-12)14-9-11-3-1-2-8-13-11/h1-8,14H,9H2

InChI Key

DOXSTQPPQQKJNG-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CNC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=NC(=C1)CNC2=CC=C(C=C2)[N+](=O)[O-]
  • Ligand Design

    The molecule possesses both an aromatic amine and a pyridine ring, functional groups commonly found in chelating ligands. These groups can bind to metal ions, forming complexes with unique properties. A study describes the synthesis and characterization of a platinum(II) complex with a similar ligand structure, highlighting potential for 4-NPA in designing and studying novel metal complexes [].

  • Material Science

    Aromatic nitro compounds can participate in pi-pi stacking interactions, a type of weak bonding between aromatic rings. This property can influence the self-assembly and organization of molecules into specific structures. Research on related Schiff base compounds (compounds with a similar structure to 4-NPA) suggests potential applications in the development of functional materials [].

  • Biomedical Research

    The nitro group can be readily reduced to an amine group, a transformation commonly used in medicinal chemistry. This functional group modification can lead to new compounds with different biological activities. However, there is no current research specifically exploring 4-NPA in this context.

4-Nitro-N-(pyridin-2-ylmethyl)aniline is a chemical compound characterized by its unique structure, which includes a nitro group, an aniline moiety, and a pyridine ring. Its molecular formula is C12H10N3O2C_{12}H_{10}N_{3}O_{2}. The compound features a nitro group (NO2-NO_2) positioned at the para position of the aniline ring, and a pyridin-2-ylmethyl group attached to the nitrogen atom of the aniline. This configuration contributes to the compound's distinct chemical properties and biological activities.

Typical of anilines and nitro compounds. Some notable reactions include:

  • Nucleophilic Substitution: The nitro group can undergo nucleophilic substitution reactions under specific conditions, allowing for the introduction of different substituents.
  • Reduction Reactions: The nitro group can be reduced to an amine, potentially altering the compound's reactivity and biological activity.
  • Formation of Metal Complexes: The nitrogen atoms in both the aniline and pyridine rings can coordinate with metal ions, leading to the formation of metal complexes that may exhibit unique catalytic properties .

Research indicates that 4-nitro-N-(pyridin-2-ylmethyl)aniline exhibits significant biological activity. It has been studied for its potential as:

  • Antioxidant Agents: Complexes formed with platinum(II) derived from this compound have shown promising antioxidant activity .
  • Insecticidal Properties: Similar compounds have demonstrated effectiveness as insecticides against mosquito larvae, suggesting potential applications in pest control .
  • Antimicrobial Activity: Some derivatives have shown antimicrobial properties, making them candidates for further pharmacological exploration.

The synthesis of 4-nitro-N-(pyridin-2-ylmethyl)aniline typically involves several steps:

  • Starting Materials: The synthesis often begins with 4-nitroaniline and pyridin-2-ylmethanol.
  • Reaction Conditions: The two components are reacted under acidic or basic conditions, often using solvents like ethanol or DMSO (dimethyl sulfoxide) to facilitate the reaction.
  • Purification: After the reaction, purification methods such as recrystallization or chromatography are employed to isolate the desired product .

4-Nitro-N-(pyridin-2-ylmethyl)aniline has various applications across different fields:

  • Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects, particularly in developing new antimicrobial or antioxidant agents.
  • Agriculture: Compounds related to this structure are investigated for use as insecticides or herbicides due to their biological activity against pests .
  • Coordination Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals that could be used in catalysis or materials science .

Interaction studies involving 4-nitro-N-(pyridin-2-ylmethyl)aniline focus on its behavior in biological systems and its interactions with various targets:

  • Metal Ion Coordination: Studies have shown that this compound can form stable complexes with metal ions such as copper and cobalt, which may affect their catalytic properties and stability .
  • Biological Targets: Research into its binding affinity with specific biological targets is ongoing, particularly in relation to its potential use as a therapeutic agent.

Several compounds share structural similarities with 4-nitro-N-(pyridin-2-ylmethyl)aniline, each exhibiting unique properties:

Compound NameStructureNotable Properties
4-Chloro-N-(pyridin-2-ylmethyl)anilineStructureAntimicrobial activity
N,N-Di(pyridin-2-ylmethyl)anilineStructureCoordination chemistry applications
4-Amino-N-(pyridin-2-ylmethyl)anilineStructurePotential for drug development

Uniqueness of 4-nitro-N-(pyridin-2-ylmethyl)aniline:
The presence of the nitro group at the para position distinguishes it from other similar compounds. This functional group significantly influences its reactivity, biological activity, and potential applications in pharmaceuticals and agriculture.

XLogP3

2.2

Dates

Last modified: 08-19-2023

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